molecular formula C17H14N6OS2 B2937279 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203365-53-0

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2937279
CAS No.: 1203365-53-0
M. Wt: 382.46
InChI Key: IEDQKQCILQUQJZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 6 and a thioether-linked acetamide moiety at position 2.

Properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c24-16(19-10-13-4-2-8-25-13)11-26-17-21-20-15-6-5-14(22-23(15)17)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDQKQCILQUQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups in the pyridazine ring can be reduced to amines under hydrogenation conditions.

    Substitution: The pyridine and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s heterocyclic structure suggests potential as a pharmacophore in drug design. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitrogen and sulfur atoms could facilitate hydrogen bonding and coordination with metal ions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group at position 6 contrasts with analogs like ’s pyridin-4-yl, which alters electronic interactions and binding affinity in biological targets .
  • Thiophene vs. Tetrahydrofuran : The thiophen-2-ylmethyl group in the target compound introduces sulfur-mediated hydrophobic interactions, whereas tetrahydrofuran analogs () may exhibit better solubility due to oxygen’s polarity .
  • Thioether Linkage : Common to all compounds, this linkage enhances stability compared to ethers or amines, as seen in ’s synthesis of related acetamides .

Biological Activity

The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The main steps include:

  • Formation of Hydrazide : Reacting 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring.
  • Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.

Biological Properties

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its therapeutic applications in different fields.

Antimicrobial Activity

Research indicates that compounds related to triazoles exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against a range of bacteria and fungi. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

CompoundActivityIC50 (μM)
6aAnti-tubercular1.35
6eAnti-tubercular1.85
6hAnti-tubercular2.18

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties, making it a candidate for further development as a treatment for inflammatory diseases. The inhibition of COX enzymes is particularly noteworthy, as these enzymes are involved in the inflammatory response.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Binding : It binds to active sites on target enzymes, inhibiting their normal function.
  • Molecular Interactions : Docking studies have revealed favorable interactions with target proteins, suggesting a basis for its biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antimicrobial Activity Study : A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results with IC50 values below 2 μM .
  • Enzyme Inhibition Study : The compound was tested for its ability to inhibit cholinesterase activity in vitro, demonstrating significant inhibition comparable to known inhibitors .
  • Anti-inflammatory Study : In vivo models showed that compounds derived from this structure exhibited reduced inflammation markers when administered .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural composition, combining a pyridine ring, a triazole ring, and a pyridazine ring. This structural diversity contributes to its distinct chemical and biological properties compared to similar compounds such as:

Compound TypeActivity
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesInsecticidal and antimicrobial
[1,2,4]Triazolo[1,5-a]pyridinesEnzyme inhibitors and anticancer agents
Pyrazolo[5,1-c][1,2,4]triazinesAntiviral and antitumor agents

Q & A

Q. What statistical models are robust for SAR dataset analysis?

  • Methodology :
  • QSAR Modeling : Apply partial least squares (PLS) or machine learning (e.g., Random Forest) to correlate descriptors (e.g., Hammett σ, molar refractivity) with activity.
  • Cross-Validation : Use k-fold or leave-one-out validation to avoid overfitting ().

Safety & Compliance

Q. What safety protocols are critical during synthesis due to thiol intermediates?

  • Protocols :
  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol in ).
  • PPE : Wear nitrile gloves and eye protection to prevent skin/eye irritation (per SDS in ) .

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